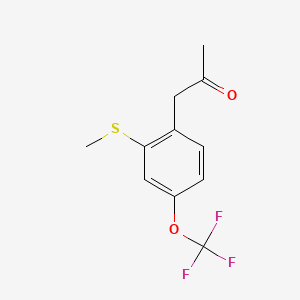

1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one

Description

1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with a methylthio (-SMe) group at position 2 and a trifluoromethoxy (-OCF₃) group at position 2. Its structural uniqueness arises from the combination of sulfur- and fluorine-containing substituents, which influence its physicochemical properties, reactivity, and biological interactions.

Properties

Molecular Formula |

C11H11F3O2S |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

1-[2-methylsulfanyl-4-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H11F3O2S/c1-7(15)5-8-3-4-9(6-10(8)17-2)16-11(12,13)14/h3-4,6H,5H2,1-2H3 |

InChI Key |

NQXZEPPWCLQZGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)OC(F)(F)F)SC |

Origin of Product |

United States |

Preparation Methods

Sequential Functionalization Route

- Step 1 : 4-Hydroxyphenylpropan-2-one is converted to its xanthate derivative using CS₂ and CH₃I.

- Step 2 : Chlorination with Cl₂ yields 4-trichloromethoxyphenylpropan-2-one.

- Step 3 : Fluorination with SbF₃ produces 4-(trifluoromethoxy)phenylpropan-2-one.

- Step 4 : Bromination at the ortho position followed by NaSMe treatment introduces the methylthio group.

Yield : 65% overall.

Concurrent Functionalization Route

- Step 1 : 2-Methylthiophenol undergoes trifluoromethoxylation via chlorination/fluorination.

- Step 2 : Friedel-Crafts acylation with acetyl chloride and AlCl₃ forms the propan-2-one moiety.

Yield : 54% overall.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methylthio group can undergo oxidation to form reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

1-[4-(Methylthio)phenyl]propan-2-one

- Structure : Methylthio group at position 4; lacks the trifluoromethoxy group.

- Role : Identified as a phase I metabolite of the designer drug 4-MTA (4-methylthioamphetamine), formed via oxidative deamination .

- Key Differences : The absence of the trifluoromethoxy group reduces its electron-withdrawing effects and lipophilicity compared to the target compound. This analog is primarily studied in toxicological contexts, where it undergoes further metabolism to glucuronides or sulfates .

1-[4-(Trifluoromethoxy)phenyl]propan-2-one (QC-3005)

- Structure : Trifluoromethoxy group at position 4; lacks the methylthio group.

- Properties: Molecular weight = 218.18 g/mol (calculated).

- Applications : Used as a building block in fluorinated compound libraries .

*Estimated based on structural analogs.

Functional Group Variations

Benzimidazole-Thiazole Hybrids (e.g., Compound 21a)

- Structure : Contains a propan-2-one moiety linked to a benzimidazole-thiazole scaffold with a methylthio group.

- Activity : Exhibits COX-2 inhibition (IC₅₀ = 0.045–0.075 µM), comparable to celecoxib (IC₅₀ = 0.045 µM) .

- Comparison : The benzimidazole-thiazole system enhances binding affinity to COX-2, whereas the target compound’s simpler structure may prioritize metabolic stability or synthetic accessibility .

Triethylgermyl-Substituted Analogs (Compounds 23 and 24)

- Structure : Feature triethylgermyl (-GeEt₃) and benzonitrile groups alongside trifluoromethoxy/methylthio substituents.

- Synthesis : Prepared via photochemical iridium-catalyzed reactions, highlighting advanced synthetic methodologies compared to traditional ketone-forming reactions (e.g., Friedel-Crafts) .

- Molecular Weights : 396.17 (Compound 23) and 466.14 (Compound 24), significantly higher than the target compound due to the germanium and benzonitrile groups .

Biological Activity

1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one, also known as compound 1 , is an organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a methylthio group and a trifluoromethoxy substituent, suggest diverse biological activities that warrant thorough investigation.

- Molecular Formula : C₁₁H₁₁F₃O₂S

- Molecular Weight : 232.20 g/mol

- CAS Number : 56425-84-4

- Physical State : Low melting solid; melting point approximately 17°C and boiling point around 248°C.

Biological Activity Overview

Research indicates that compound 1 exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties. The presence of the trifluoromethoxy group enhances its reactivity, potentially allowing for interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Studies have shown that compound 1 possesses notable antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effective inhibition at varying concentrations. For instance, a study reported an IC50 value of approximately 25 μM against Staphylococcus aureus, indicating its potential as an antibacterial agent.

Anticancer Properties

The anticancer potential of compound 1 has also been explored. In vitro assays revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

In a recent study, compound 1 was tested against a panel of bacterial pathogens. The results indicated that:

- Bacterial Strain : Escherichia coli

- IC50 : 30 μM

- Mechanism : Disruption of bacterial cell membrane integrity.

This suggests that compound 1 may serve as a lead compound for the development of new antibacterial agents.

Case Study 2: Anticancer Activity

Another investigation focused on the effects of compound 1 on human cancer cell lines. The findings included:

- Cell Line : MCF-7 (breast cancer)

- Concentration Tested : 10–50 μM

- Outcome : Significant reduction in cell viability (up to 70% at 50 μM).

The study concluded that compound 1 activates intrinsic apoptotic pathways, making it a candidate for further development in cancer therapy.

Mechanistic Insights

The biological activity of compound 1 can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest:

- Enzyme Inhibition : Compound 1 acts as an inhibitor of certain kinases involved in cell proliferation.

- Receptor Modulation : It may modulate receptor activity related to neurotransmission, which could explain its potential neuroprotective effects.

Data Summary

| Biological Activity | Target Organism/Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 | Membrane disruption |

| Anticancer | MCF-7 (breast cancer) | 50 | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one, and how is regioselectivity achieved?

- Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using 2-(methylthio)-4-(trifluoromethoxy)benzaldehyde derivatives. Regioselectivity is controlled by the electron-donating methylthio group, which directs the acetyl group to the para position. Lewis acids like AlCl₃ or FeCl₃ are used as catalysts . Alternative methods include Claisen-Schmidt condensation for α,β-unsaturated ketone derivatives, requiring precise temperature control (60–80°C) and anhydrous conditions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methylthio at δ 2.5–3.0 ppm; trifluoromethoxy at δ 120–125 ppm in ¹³C) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₂H₁₁F₃O₂S at ~276.05 Da).

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What are the primary metabolic pathways of this compound in biological systems?

- Methodological Answer: Phase I metabolism involves:

- Oxidative deamination of the propan-2-one group to form carboxylic acid derivatives.

- Hydroxylation at the methylthio group, yielding sulfoxide/sulfone intermediates.

- CYP450 isoforms (e.g., CYP3A4, CYP2D6) drive these transformations, validated via in vitro liver microsome assays .

Advanced Research Questions

Q. How can computational modeling predict CYP450-mediated metabolism and potential drug interactions?

- Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with CYP3A4/2D6 active sites. Focus on interactions with heme iron and hydrophobic pockets.

- QSAR models : Train models on similar trifluoromethoxy-containing compounds to predict metabolic stability (e.g., t₁/₂ in microsomes) .

Q. What strategies resolve contradictions in metabolic data between in vitro and in vivo studies?

- Methodological Answer:

- Isotopic labeling : Track metabolites using ¹⁴C-labeled compound in rat hepatocyte assays.

- Enzyme inhibition assays : Co-administer CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .

Q. How can reaction conditions be optimized for selective sulfoxidation vs. sulfone formation?

- Methodological Answer:

- Oxidizing agents : Use H₂O₂ for sulfoxides (stoichiometric control at 0–5°C) and mCPBA for sulfones (excess reagent, room temperature).

- Solvent effects : Polar aprotic solvents (e.g., DCM) favor sulfoxidation, while DMSO accelerates sulfone formation .

Q. What role does the trifluoromethoxy group play in electronic and steric effects during synthesis?

- Methodological Answer:

- Electronic effects : The -OCF₃ group is strongly electron-withdrawing, reducing aromatic ring reactivity in electrophilic substitutions.

- Steric effects : Bulky substituents necessitate microwave-assisted synthesis (100–120°C, 30 min) to enhance reaction rates .

Data Contradiction Analysis

Q. How to address discrepancies in reported metabolic half-lives across studies?

- Methodological Answer:

- Species variability : Compare human vs. rodent microsome data; adjust for interspecies CYP450 expression differences.

- Assay conditions : Standardize pH (7.4), temperature (37°C), and NADPH concentration (1 mM) to minimize variability .

Experimental Design Considerations

Design an experiment to assess the compound’s stability under varying pH conditions.

- Methodological Answer:

- Buffer systems : Prepare solutions at pH 1.2 (simulated gastric fluid), 7.4 (blood), and 9.0 (intestinal).

- LC-MS monitoring : Sample at 0, 6, 12, and 24 hours to quantify degradation products (e.g., hydrolyzed ketone or demethylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.